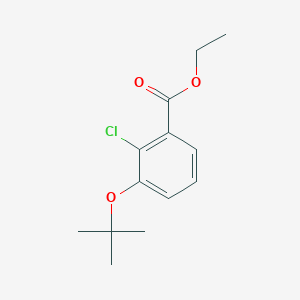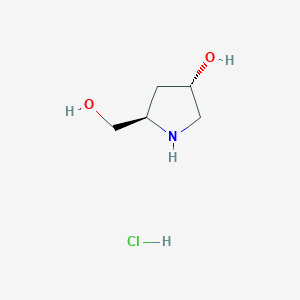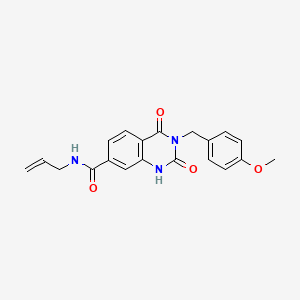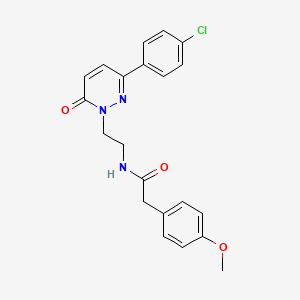![molecular formula C18H22F3N3O2 B2474415 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide CAS No. 2415564-17-7](/img/structure/B2474415.png)
N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide, also known as TFPAC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPAC is a pyridazine-based compound that belongs to the adamantane family.
Aplicaciones Científicas De Investigación
N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide has shown promising results in various scientific research applications. One of the primary applications of this compound is in the study of ion channels, which are involved in a wide range of physiological processes. This compound has been shown to modulate the activity of ion channels, making it a valuable tool for investigating their function. Additionally, this compound has been used in the study of G protein-coupled receptors (GPCRs), which are involved in the regulation of various cellular processes. This compound has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their function.
Mecanismo De Acción
N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide exerts its effects by binding to specific targets in the body, such as ion channels and GPCRs. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of protein-protein interactions and the regulation of ion flux through ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. This compound has also been shown to modulate the activity of GPCRs, which are involved in the regulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide is its selectivity for specific targets, such as ion channels and GPCRs. This selectivity makes it a valuable tool for investigating the function of these targets in various cellular processes. However, one of the limitations of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide. One potential direction is the development of more potent analogs of this compound that can be used in a wider range of experimental settings. Another potential direction is the investigation of this compound's effects on other cellular targets, such as enzymes and transporters. Additionally, the development of this compound-based therapeutics for the treatment of various diseases is an area of active research. Overall, this compound has the potential to be a valuable tool for investigating the function of various cellular targets and has promising applications in various scientific research fields.
Métodos De Síntesis
The synthesis of N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide involves the reaction of 1-adamantylamine with ethyl 2-chloro-3-(trifluoromethyl)pyridazine-6-carboxylate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful handling of the reactants and the use of specialized equipment.
Propiedades
IUPAC Name |
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c19-18(20,21)14-1-2-15(25)24(23-14)4-3-22-16(26)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-2,11-13H,3-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWPARRGPVIVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C(=O)C=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)



![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)
![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B2474352.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2474355.png)